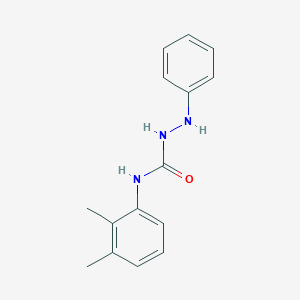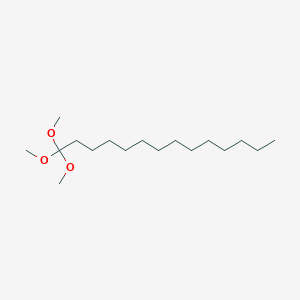
1,1,1-Trimethoxytetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trimethoxytetradecane: is an organic compound with the molecular formula C17H36O3 It is a member of the alkane family, characterized by the presence of three methoxy groups attached to the first carbon of a tetradecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxytetradecane can be synthesized through the reaction of tetradecane with methanol in the presence of an acid catalyst. The reaction typically involves the substitution of hydrogen atoms on the first carbon of tetradecane with methoxy groups. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The product is then purified through distillation and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trimethoxytetradecane undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,1,1-trimethyltetradecane.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Tetradecanal or tetradecanoic acid.
Reduction: 1,1,1-Trimethyltetradecane.
Substitution: 1,1,1-Trichlorotetradecane or 1,1,1-Tribromotetradecane.
Aplicaciones Científicas De Investigación
1,1,1-Trimethoxytetradecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trimethoxytetradecane involves its interaction with cellular membranes due to its lipophilic nature. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparación Con Compuestos Similares
1,1,1-Trimethoxyethane: Similar structure but with a shorter carbon chain.
1,1,1-Trimethoxypropane: Another similar compound with a three-carbon chain.
1,1,1-Trimethoxydodecane: Similar structure with a twelve-carbon chain.
Comparison: 1,1,1-Trimethoxytetradecane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. Its higher molecular weight and increased hydrophobicity make it more suitable for applications requiring enhanced lipophilicity and stability.
Propiedades
Número CAS |
163562-93-4 |
|---|---|
Fórmula molecular |
C17H36O3 |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
1,1,1-trimethoxytetradecane |
InChI |
InChI=1S/C17H36O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(18-2,19-3)20-4/h5-16H2,1-4H3 |
Clave InChI |
GFBUBCGICDOUBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl-](/img/structure/B12553765.png)
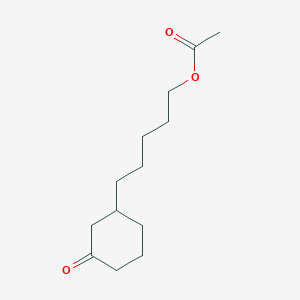
![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)
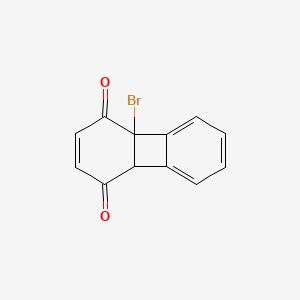
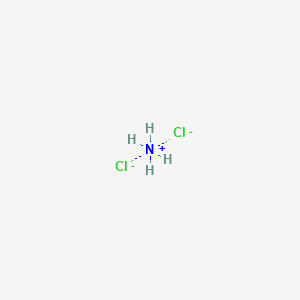

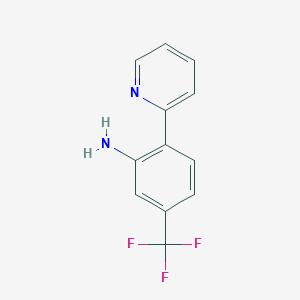

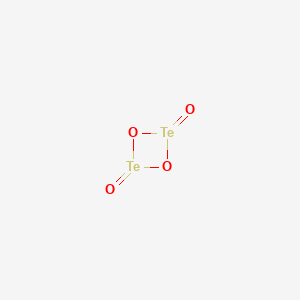

![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)
